Cas no 97-02-9 (2,4-Dinitroaniline)

2,4-Dinitroaniline structure
2,4-Dinitroaniline structure
2,4-Dinitroaniline
97-02-9
C6H5N3O4
183.121600866318
MFCD00007151
34888
7321

2,4-Dinitroaniline Properties

Names and Identifiers

    • 2,4-Dinitroaniline
    • 1-Amino-2,4-dinitrobenzene
    • 2,4-Dinitraniline
    • 2,4-Dinitroaminobenzene
    • 2,4-Dinitroanilin
    • 2,4-dinitro-anilin
    • 2,4-Dinitroanilina
    • 2,4-Dinitrobenzamine
    • 2,4-Di-nitroaniline
    • 2,4-dinitrobenzeneamine
    • 2,4-dinitrophenylamine
    • 2,4-Nitroaniline
    • 2-nitro-4-fluorosulfonylaniline
    • Aniline,2,4-dinitro
    • dinitro-2,4aniline
    • Dinitroaniline,2,4
    • o,p-dinitroaniline
    • 2,4-Dinitrobenzenamine (ACI)
    • Aniline, 2,4-dinitro- (8CI)
    • Dinitroaniline
    • NSC 8731
    • Benzenamine, 2,4-dinitro-
    • AE-641/01959064
    • AI3-02920
    • D2703
    • 5BI780R6W6
    • 2,4Dinitroanilin
    • F0001-2303
    • W-100122
    • 2,4-Dinitroanilin [German]
    • NCGC00257680-01
    • WLN: WNR BZ ENW
    • UNII-5BI780R6W6
    • ghl.PD_Mitscher_leg0.930
    • (2,4-dinitrophenyl)amine
    • MFCD00007151
    • NCGC00091599-02
    • EINECS 202-553-5
    • NSC8731
    • DTXSID1021823
    • (2,4-dinitrophenyl)-amine
    • 97-02-9
    • EN300-19491
    • 2,4-Dinitroanilina [Italian]
    • 2,4-DINITROANILINA (ITALIAN)
    • Aniline, 2,4-dinitro-
    • 4-12-00-01689 (Beilstein Handbook Reference)
    • AC-11794
    • STK260865
    • 2,4Dinitroanilina
    • 2,4-Dinitro-phenylamine
    • AKOS000119930
    • Q18785054
    • NCGC00091599-01
    • CHEBI:34242
    • V7U
    • 2,4-DINITROANILINE [MI]
    • SCHEMBL18218196
    • D90100
    • DB-057659
    • 2,4-Dinitroaniline, analytical standard
    • SCHEMBL33520
    • CCRIS 2872
    • 2,4Dinitraniline
    • NSC-8731
    • 2,4-dinitro-aniline
    • 2,4-Dinitroaniline, 98%
    • D0814
    • Aniline, 2,4dinitro
    • CAS-97-02-9
    • 2,4-DINITROANILIN (GERMAN)
    • 2,4-Dinitroaniline 1000 microg/mL in Methanol
    • A845675
    • Benzenamine, 2,4dinitro
    • 2,4Dinitrobenzenamine
    • VS-03692
    • 1Amino2,4dinitrobenzene
    • DTXCID501823
    • 2,4-Dinitrobenzenamine
    • BRN 0982999
    • 2,4Dinitrophenylamine
    • HSDB 1142
    • BIDD:ER0695
    • BBL013156
    • Tox21_200126
    • NS00040505
    • CHEMBL354318
    • +Expand
    • MFCD00007151
    • LXQOQPGNCGEELI-UHFFFAOYSA-N
    • 1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2
    • [O-][N+](C1C=C([N+](=O)[O-])C(N)=CC=1)=O
    • 982999

Computed Properties

  • 183.02800
  • 1
  • 1
  • 2
  • 183.028006
  • 13
  • 221
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • 0
  • 112

Experimental Properties

  • 2.71280
  • 117.66000
  • 3270
  • 1.6910 (estimate)
  • 0.06 g/L (20 ºC)
  • 316.77°C (rough estimate)
  • 176-178 °C (lit.)
  • Fahrenheit: 435.2 ° f
    Celsius: 224 ° c
  • Yellow needle like crystals [1]
  • Stable. Incompatible with oxidizing agents. May decompose violently at elevated temperatures.
  • Insoluble in water, slightly soluble in ethanol, soluble in hot hydrochloric acid [8]
  • Sensitive to light
  • 1,61 g/cm3

2,4-Dinitroaniline Security Information

2,4-Dinitroaniline Customs Data

  • 29214210
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4-Dinitroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ,  Water
Reference
Unusual reaction of 1,4-diamino-2-nitrobenzene derivatives toward nucleophiles: catalysis by sodium sulfite
Forlani, Luciano; Boga, Carla; Mazza, Milena; Cavrini, Vanni; Andrisano, Vincenza, Tetrahedron, 1998, 54(18), 4647-4654

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  4 h, 115 °C
Reference
Continuous preparation method of 2,4-dinitroaniline
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Urea Solvents: Ethanol ,  Water ;  rt → 135 °C; 5 h, 0.3 MPa, 135 °C
Reference
Preparation method of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and urea
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  38 s, 200 °C
Reference
Method for preparing 2,4-dinitroaniline by using microreactor
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  245 min, 0.06 MPa, 81 - 84 °C; 81 °C → 96 °C; 2 h, 0.1 MPa, 96 °C
Reference
Preparation of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene and ammonia water
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia hydrate (1:?) Solvents: Water ;  1 MPa, 160 - 170 °C
Reference
Process for continuous aminolysis manufacturing of 2,4-dinitroaniline
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Reference
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; Frett, B.; Li, H., Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Formamide
Reference
Aromatic nucleophilic substitution reactions of activated N-arylpyrazoles with formamides
Chiriac, Constantin I.; Lupu, Viorel; Chiriac, Florentina; Ropot, Radu; TIbirna, Mihaela; et al, Revue Roumaine de Chimie, 1995, 40(6), 549-53

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetamide ,  Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide
Reference
A convenient synthesis of N-alkyl- and N,N-dialkyltrifluoroacetamides in a solid-liquid two-phase system in the presence of phase-transfer catalysts
Landini, Dario; Penso, Michele, Synthetic Communications, 1988, 18(8), 791-800

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nitric acid ,  Ammonium nickel sulfate ((NH4)2Ni(SO4)2) hexahydrate Solvents: Chloroform ,  Water
Reference
Ammonium nickel sulphate mediated nitration of aromatic compounds with nitric acid
Tasneem; Ali, M. M.; Rajanna, K. C.; Saiparakash, P. K., Synthetic Communications, 2001, 31(7), 1123-1127

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetonitrile ;  5 min, rt
1.2 Reagents: Nonanediperoxoic acid ;  10 min, rt; 20 min, rt → 50 °C
Reference
Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines
Patil, Vilas Venunath; Shankarling, Ganapati Subray, Journal of Organic Chemistry, 2015, 80(16), 7876-7883

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Preparation of ortho-nitroaniline derivatives and its applications
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; Li, Wen-sheng; He, Bo; Zhang, Ning; Guo, Zi-Ying; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Amide as nitrogen source: amination and mechanism
Xu, Juan; Li, Jiarong; Wei, Zhen; Zhang, Qi; Shi, Daxin, Youji Huaxue, 2013, 33(11), 2435-2439

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Zincate(2-), tetrachloro-, ammonium (1:2), (T-4)- Solvents: Dimethyl sulfoxide ;  10 min, 60 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Novel method for preparation of aromatic amine from halogenated aromatic hydrocarbon
, China, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of 4-acetyl-2-arylazo-l-naphthol
Rangnekar, D. W.; Gulhane, S. M., Indian Journal of Technology, 1989, 27(6), 278-80

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Nitration of monosubstituted ureas. Part II
Nec, Rudolf, Chemicky Prumysl, 1979, 29(12), 645-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Urea
Reference
Reaction of alkoxy and aryloxy derivatives of aromatic series with molten urea
Lavrishchev, V. A.; Plakidin, Val. L.; Kretov, A. E., Zhurnal Obshchei Khimii, 1960, 30, 3064-72

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Hydrazine sulfate Solvents: Ethanol
Reference
2,4-Dinitrophenylhydrazine
Allen, C. F. H., Organic Syntheses, 1933, 13, 36-7

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Ammonium chloride ;  8 h, rt → 150 °C
Reference
Preparation of 2,4-dinitroaniline
, China, , ,

2,4-Dinitroaniline Raw materials

2,4-Dinitroaniline Related Literature